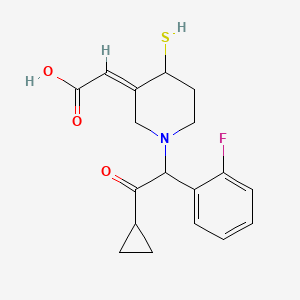

(E)-2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-R-138727: is the trans isomer of R-138727, which is the active metabolite of the antiplatelet drug Prasugrel. This compound functions as an irreversible inhibitor of the P2Y12 platelet receptor, effectively suppressing ADP-induced platelet activation and aggregation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of trans-R-138727 involves the hydrolysis of Prasugrel to form a thiolactone intermediate (R-95913), which is then metabolized to trans-R-138727. This conversion is catalyzed by several cytochrome P450 enzymes, with the greatest contributions from CYP3A and CYP2B6, and lesser contributions from CYP2C9 and CYP2C19 .

Industrial Production Methods: Industrial production of trans-R-138727 typically involves the use of human carboxylesterases to mediate the conversion of Prasugrel to its active metabolite. The hydrolysis of Prasugrel by these enzymes is a crucial step in the production process .

Analyse Des Réactions Chimiques

Types of Reactions: trans-R-138727 undergoes several types of chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes.

Reduction: Involves the reduction of the thiolactone intermediate.

Substitution: Involves the substitution of functional groups during the synthesis process.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes (CYP3A, CYP2B6, CYP2C9, CYP2C19).

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various organic solvents and catalysts.

Major Products: The major product formed from these reactions is trans-R-138727, which is the active metabolite of Prasugrel .

Applications De Recherche Scientifique

trans-R-138727 has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of antiplatelet drugs and their metabolites.

Biology: Studied for its role in platelet activation and aggregation.

Medicine: Investigated for its potential use in the treatment of cardiovascular diseases.

Industry: Used in the development and testing of new antiplatelet drugs

Mécanisme D'action

The mechanism of action of trans-R-138727 involves its irreversible inhibition of the P2Y12 platelet receptor. This inhibition prevents ADP-induced platelet activation and aggregation, thereby reducing the risk of thrombotic events. The conversion of Prasugrel to trans-R-138727 is catalyzed by cytochrome P450 enzymes, with the greatest contributions from CYP3A and CYP2B6 .

Comparaison Avec Des Composés Similaires

R-138727: The cis isomer of trans-R-138727, also an active metabolite of Prasugrel.

Clopidogrel: Another antiplatelet drug that inhibits the P2Y12 receptor.

Ticagrelor: A reversible inhibitor of the P2Y12 receptor.

Uniqueness: trans-R-138727 is unique due to its irreversible inhibition of the P2Y12 receptor, which provides a longer duration of action compared to reversible inhibitors like Ticagrelor. Additionally, its specific metabolic pathway involving cytochrome P450 enzymes distinguishes it from other antiplatelet drugs .

Propriétés

Formule moléculaire |

C18H20FNO3S |

|---|---|

Poids moléculaire |

349.4 g/mol |

Nom IUPAC |

(2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |

InChI |

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9+ |

Clé InChI |

ZWUQVNSJSJHFPS-FMIVXFBMSA-N |

SMILES isomérique |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C/C(=O)O)/C3)S |

SMILES canonique |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)

![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)

![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)

![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)

![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)

![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)

![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)

![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12322853.png)